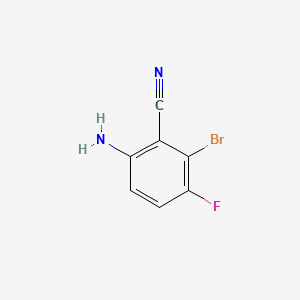

6-Amino-2-bromo-3-fluorobenzonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

6-amino-2-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRGIFAPUXTXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile & Handling of 6-Amino-2-bromo-3-fluorobenzonitrile

Technical Guide for Research & Development

Executive Summary & Compound Profile

6-Amino-2-bromo-3-fluorobenzonitrile (CAS: 2385927-39-7) is a highly functionalized halogenated aminobenzonitrile intermediate.[1] Its structural motif—featuring an electron-donating amino group (–NH₂) ortho to an electron-withdrawing nitrile group (–CN), flanked by lipophilic bromine and fluorine atoms—creates a unique polarity profile known as a "push-pull" aromatic system.

This guide details the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing evidence-based protocols for preparation, handling, and quantitative solubility determination.

Chemical Identity

| Property | Detail |

| CAS Number | 2385927-39-7 |

| IUPAC Name | 6-Amino-2-bromo-3-fluorobenzonitrile |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Key Functional Groups | Primary Amine (H-bond donor), Nitrile (H-bond acceptor), Halogens (Lipophilic) |

Solubility Profile: DMSO vs. Methanol[2]

The solubility of 6-Amino-2-bromo-3-fluorobenzonitrile is governed by the competition between its crystal lattice energy (stabilized by intermolecular H-bonding and

Dimethyl Sulfoxide (DMSO)

Solubility Status: High (Estimated >50 mg/mL)

-

Mechanistic Insight: DMSO is a polar aprotic solvent with a high dielectric constant (

) and a strong dipole moment. It effectively solvates the polar nitrile and amino groups via dipole-dipole interactions. Furthermore, DMSO is an excellent H-bond acceptor, interacting strongly with the amino protons (–NH₂), disrupting the intermolecular hydrogen bonding network of the solid crystal. -

Application: Ideal for preparing highly concentrated stock solutions (e.g., 100 mM) for biological assays or synthetic stock.

-

Operational Note: DMSO is hygroscopic. Absorption of atmospheric water can decrease the solubility of hydrophobic-leaning compounds over time. Store stock solutions under inert gas (Nitrogen/Argon) and avoid repeated freeze-thaw cycles.

Methanol (MeOH)

Solubility Status: Moderate to Good (Estimated 1–20 mg/mL)

-

Mechanistic Insight: Methanol is a polar protic solvent. It can act as both an H-bond donor and acceptor. While it dissolves the compound well, its lower boiling point and protic nature make it less powerful than DMSO for disrupting strong

- -

Application: Suitable for working solutions , reaction solvents (e.g., nucleophilic substitutions), and crystallization/purification processes.

-

Operational Note: Methanol is volatile. In open vessels, solvent evaporation will rapidly increase concentration, potentially leading to precipitation or inaccurate dosing.

Comparative Solvent Matrix

| Feature | DMSO | Methanol |

| Solubility Capacity | Excellent (Primary Choice for Stock) | Good (Choice for Reactions/Workup) |

| Boiling Point | 189 °C (High) | 64.7 °C (Low) |

| Volatility | Negligible | High |

| Freezing Point | 19 °C (Solidifies in cold labs) | -97.6 °C |

| UV Cutoff | ~268 nm (Interferes with UV detection) | ~205 nm (Excellent for HPLC) |

Solvation Mechanism & Logic

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Assay vs. Synthesis) and the solvation mechanism.

Caption: Decision framework for solvent selection based on intermolecular interactions and application requirements.

Protocol: Quantitative Solubility Determination

Since batch-to-batch purity variations can affect saturation limits, researchers should validate solubility using this self-validating "Shake-Flask" protocol coupled with HPLC-UV.

Materials Required[1][2][3][4][5][6][7][8]

-

Analyte: 6-Amino-2-bromo-3-fluorobenzonitrile (>20 mg).

-

Solvents: HPLC-grade DMSO and Methanol.

-

Equipment: Thermomixer/Shaker, Centrifuge, 0.22 µm PTFE Syringe Filters, HPLC System.

Step-by-Step Methodology

Phase 1: Saturation Equilibrium

-

Preparation: Add excess solid compound (~10 mg) into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target solvent (DMSO or Methanol).

-

Agitation: Shake at 25°C for 24 hours at 800 rpm.

-

Check: If the solution becomes clear, add more solid until a visible precipitate remains (ensuring saturation).

-

-

Equilibration: Allow the samples to stand for 1 hour to settle.

Phase 2: Filtration & Dilution

-

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter through a 0.22 µm PTFE filter (Nylon is not recommended for DMSO).

-

Dilution:

-

For DMSO samples: Dilute 100-fold in Methanol (to prevent column overload and peak distortion).

-

For Methanol samples: Dilute 10-fold in Mobile Phase.

-

Phase 3: HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide).

-

Quantification: Compare the peak area of the saturated sample against a standard calibration curve (0.1 – 1.0 mg/mL).

Experimental Workflow Diagram

Caption: Standard Operating Procedure (SOP) for determining equilibrium solubility.

Handling & Safety (E-E-A-T)

Stability in Solution

-

DMSO: Solutions are generally stable at -20°C for months. However, DMSO can penetrate skin, carrying the dissolved toxic compound with it. Double-gloving (Nitrile) is mandatory.

-

Methanol: Solutions should be used fresh or stored in tightly sealed vials to prevent evaporation. Methanol is toxic and flammable.

Specific Hazards (GHS Classification)

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol: Handle exclusively in a fume hood. In case of DMSO spill on skin, wash immediately with soap and water; do not use ethanol (increases permeability).

References

-

Compound Identification: 6-Amino-2-bromo-3-fluorobenzonitrile (CAS 2385927-39-7).[1][2][3][4] Ambeed / Sigma-Aldrich Catalog. Available at:

-

General Solubility of Aminobenzonitriles: Hulla, M., et al. "Delineating the Mechanism of Ionic Liquids in the Synthesis of Quinazoline-2,4(1H,3H)-dione from 2-Aminobenzonitrile and CO2." Angewandte Chemie, 2017.[5] (Demonstrates solubility of aminobenzonitrile class in DMSO). Available at:

- Solvent Properties: "DMSO and Methanol Solvent Properties and Miscibility." Thermo Fisher Scientific Technical Resources.

-

Synthesis Context: "Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles." Taylor & Francis Online. (Discusses DMF/DMSO solubility for reactions). Available at:

Sources

- 1. 1260825-85-1|2-Amino-6-bromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 3-bromo-2-fluorobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorobenzonitrile| Ambeed [ambeed.com]

- 4. 6-氨基-2-溴-3-氟苯腈 | 6-Amino-2-bromo-3-fluorobenzonitril | 2385927-39-7 - 乐研试剂 [leyan.com]

- 5. pubs.acs.org [pubs.acs.org]

Strategic Sourcing & Technical Validation: 6-Amino-2-bromo-3-fluorobenzonitrile

Executive Summary: The "Scaffold-First" Approach

In the high-stakes arena of kinase inhibitor development, 6-Amino-2-bromo-3-fluorobenzonitrile (CAS: 2385927-39-7) has emerged as a critical, albeit elusive, building block.[1] Unlike generic reagents, this compound offers a unique substitution pattern—placing a reactive amine ortho to a nitrile, with adjacent bromine and fluorine handles. This specific geometry allows for the rapid construction of 5-bromo-6-fluoro-quinazoline cores, a scaffold privileged in EGFR, BTK, and JAK inhibitor research.[1]

This guide moves beyond simple price listing. It integrates market intelligence with a rigorous technical validation framework, ensuring that the material you source meets the stringent purity requirements of late-stage lead optimization.[1]

Chemical Profile & Structural Significance[1][2][3]

Understanding the steric and electronic environment of this molecule is prerequisite to successful sourcing and synthesis.[1]

| Property | Specification |

| IUPAC Name | 6-Amino-2-bromo-3-fluorobenzonitrile |

| CAS Number | 2385927-39-7 |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Key Functionality | Ortho-Amino Nitrile: Precursor to quinazolines/quinolines.Aryl Bromide: Handle for Suzuki/Buchwald couplings.Aryl Fluoride: Metabolic blocker & H-bond modulator.[1] |

Structural Logic

The crowding of four functional groups on the benzene ring creates a unique "molecular tetris."[1] The Bromine at C2 and Fluorine at C3 are electronically distinct.[1] The bromine is activated for cross-coupling, while the fluorine remains stable, modulating the pKa of the eventual heterocycle.

Market Landscape: Supplier & Price Comparison

The market for CAS 2385927-39-7 is characterized by Tier 2 specialty vendors rather than bulk commodity suppliers.[1] Prices reflect its status as a "Research Scale" intermediate, often synthesized on-demand.[1]

Comparative Analysis Table (Q1 2026 Estimates)

| Supplier | Tier | Catalog Ref. | Pack Size | Est. Price (USD) | Lead Time | Purity Claim |

| Ambeed | Specialty | A1555413 | 100 mg | $63.00 | In Stock | 95% |

| BLD Pharm | Major Dist.[1] | BD01459166 | 1 g | ~$450 | 2-3 Weeks | 97% |

| Leyan | APAC OEM | 118452 | 5 g | Inquire | 3-4 Weeks | 98% |

| Sigma-Aldrich | Global | (Custom) | N/A | High | Custom | 97%+ |

Procurement Insight: The price per gram drops significantly (~40%) when moving from 100 mg to 1 g packs.[1] However, due to the compound's potential instability (oxidation of the amine), bulk purchase (>5g) is not recommended without re-validation of purity upon receipt.

Technical Application: The Quinazoline Gateway

The primary utility of this intermediate is the synthesis of polysubstituted quinazolines.[1] The following workflow illustrates the conversion of the raw material into a functional kinase inhibitor scaffold.

Synthetic Pathway Diagram[1][4]

Figure 1: Cyclization pathway converting the nitrile precursor into a 5,6-disubstituted quinazoline core, a privileged scaffold in oncology drug discovery.[1]

Quality Assurance Protocol (Self-Validating System)

Given the high cost and specific substitution pattern, verifying the identity of the supplied material is critical. A standard "Certificate of Analysis" is insufficient; you must run internal QC.[1]

A. 1H NMR Validation (DMSO-d6, 400 MHz)

-

Aromatic Region: Look for two distinct doublets (or a doublet of doublets) representing the two aromatic protons at C4 and C5.

-

Expected: ~7.0 - 7.5 ppm range.[1]

-

-

Amine Signal: A broad singlet integrating to 2H.[1]

-

Expected: ~5.5 - 6.5 ppm (exchangeable with D2O).[1]

-

Failure Mode: If this signal is sharp or split, suspect salt formation or impurity.

-

-

Nitrile Check: No proton signal, but ensure no aldehyde (CHO ~10 ppm) impurities from incomplete synthesis.

B. LC-MS Identity Confirmation[1]

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]

-

Mass Spec (ESI+):

C. 19F NMR (Verification of Regioisomer)

-

Run a quick

NMR (proton-decoupled). -

Target: A single sharp singlet (approx -100 to -120 ppm).

-

Logic: If you see multiple fluorine peaks, the supplier has likely provided a mixture of isomers (e.g., the 4-fluoro or 5-fluoro analogs), which renders the material useless for precise SAR.[1]

Procurement Strategy & Recommendation

-

Initial Screen: Purchase the 100 mg pack from Ambeed or similar Tier 2 supplier for initial method development.[1]

-

Validation: Run the LC-MS Isotope Check immediately.[1] If the Br isotope pattern is missing, reject the lot.

-

Scale-Up: Once the cyclization to the quinazoline core is validated, move to a 1g - 5g order from BLD Pharm or Leyan.[1]

-

Storage: Store at 2-8°C under Argon . The free amine is prone to oxidation; the nitrile is stable but hygroscopic.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CAS 2385927-39-7. Retrieved from [Link]

Sources

Novel Fluorinated Building Blocks for Kinase Inhibitor Synthesis

Executive Summary

The incorporation of fluorine into kinase inhibitors has evolved from simple metabolic blocking (e.g., para-fluorination) to the strategic use of complex fluorinated motifs that drive potency, selectivity, and novel binding modes. This guide moves beyond standard trifluoromethyl (

The Strategic Value of Fluorine in Kinase Inhibitor Design

Fluorine is not merely a "hydrogen replacement"; it is a tool for electronic and steric engineering. In the crowded ATP-binding pockets of kinases, where selectivity between isoforms (e.g., PI3K

The Physicochemical "Toolbox"

| Motif | Steric Size (vs. H/Me) | Lipophilicity ( | Electronic Effect ( | Kinase Utility |

| Small ( | Metabolic block; pKa modulation. | |||

| Large (Similar to Isopropyl) | Hydrophobic pocket filling. | |||

| Bulky (Larger than | "Super-Hydrophobic" occupancy; high metabolic stability. | |||

| Medium | H-bond donor bioisostere (OH/SH); Selectivity filter. | |||

| Medium | Conformational control (orthogonal geometry). |

Visualization: The Fluorine Interaction Landscape

The following diagram illustrates how these specific groups map to distinct regions of a generic kinase binding pocket.

Caption: Mapping novel fluorinated motifs to specific kinase pocket interactions. Note the dual role of CF2H as both a lipophile and H-bond donor.

Emerging Classes of Fluorinated Building Blocks

The Pentafluorosulfanyl ( ) Group

Often termed the "super-trifluoromethyl" group,

-

Building Block: 5-Pentafluorosulfanyl-oxindole.

-

Application: Tyrosine kinase inhibitors (VEGFR, PDGFR).[1] The

group enhances lipophilicity without sacrificing stability, often improving potency by 10-fold over

The Difluoromethyl ( ) Group

Unlike the chemically inert

-

Building Block:

-Difluoromethyl-substituted heterocycles (e.g., oxazolidinones). -

Case Study: Inavolisib (GDC-0077) .[2][3] This PI3K

inhibitor utilizes a chiral oxazolidinone with a

Experimental Protocol: Synthesis of SF5-Containing Kinase Inhibitors

This protocol details the synthesis of a 3-substituted-5-(pentafluorosulfanyl)oxindole , a privileged scaffold for VEGFR/PDGFR inhibition. This workflow utilizes a Knoevenagel condensation, a robust method for late-stage diversification of the kinase "tail" region.

Reagents & Equipment

-

Substrate: 5-(Pentafluorosulfanyl)-1,3-dihydro-2H-indol-2-one (CAS: 56352-87-1).

-

Electrophile: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (or variable aromatic aldehyde).

-

Catalyst: Piperidine (0.1 eq).

-

Solvent: Ethanol (Absolute).

-

Equipment: Microwave reactor (optional for speed) or reflux condenser.

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a 25 mL round-bottom flask, dissolve 5-(pentafluorosulfanyl)oxindole (1.0 mmol, 259 mg) in Ethanol (5 mL).

-

Add 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.1 mmol, 135 mg).

-

Add Piperidine (0.1 mmol, 10

L) as the base catalyst. -

Causality: Piperidine initiates the deprotonation of the oxindole C3-position. The electron-withdrawing nature of the

group at C5 significantly increases the acidity of the C3 protons, accelerating the reaction compared to unsubstituted oxindoles.

Step 2: Condensation (Knoevenagel)

-

Heat the mixture to reflux (78 °C) for 3–5 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product typically appears as a bright yellow/orange spot due to the extended conjugation.

-

Self-Validating Check: If the reaction is sluggish, add a catalytic amount of Acetic Acid (0.1 eq) to buffer the piperidine; this often promotes the dehydration step of the Knoevenagel mechanism.

Step 3: Isolation & Purification

-

Cool the reaction mixture to room temperature, then to 0 °C in an ice bath.

-

The product will precipitate as a solid. Filter the precipitate under vacuum.

-

Wash the filter cake with cold Ethanol (

mL) and Hexane ( -

Recrystallization: If purity is

(by HPLC), recrystallize from hot Ethanol/THF.

Step 4: Characterization (Expected Data)

-

1H NMR (DMSO-d6): Look for the vinyl proton singlet (

ppm) and the -

19F NMR: Distinctive doublet of pentets (or multiplet) around

ppm (1F, axial) and

Synthetic Workflow Diagram

Caption: Synthetic pathway for SF5-substituted kinase inhibitors via Knoevenagel condensation.

Case Study: Inavolisib and the CF2H Selectivity Switch

Drug: Inavolisib (GDC-0077)

Target: PI3K

The Challenge:

Developing a PI3K inhibitor that is selective for the

The Fluorinated Solution:

Inavolisib incorporates a chiral oxazolidinone ring substituted with a difluoromethyl (

-

Mechanism: The

moiety is not just a lipophilic filler. It positions itself to interact with Ser774 in the PI3K -

Selectivity: In the PI3K

isoform, the equivalent residue is Ser754 , which is located roughly 3.2 Å further away. The -

Result: This specific atomic-level interaction, enabled by the unique H-bond donor/acceptor duality of the

group, contributes to a

Future Outlook

The future of kinase inhibitor synthesis lies in late-stage fluorination and chiral fluorinated scaffolds .

-

Chiral Fluorine: Building blocks like the one used in Inavolisib (chiral centers bearing F) will become standard to exploit the 3D shape of kinase pockets.

-

Sulfur-Fluorine Exchange (SuFEx): The stability of

suggests it may serve as a covalent warhead anchor in future degraders (PROTACs). -

Automated Synthesis: Flow chemistry protocols for handling fluorinated gases (e.g.,

) will likely increase the availability of these novel building blocks.

References

-

FDA Label - Inavolisib (Itovebi). (2024). Prescribing Information and Mechanism of Action. U.S. Food and Drug Administration.[4][5][6] [Link]

-

Spencer, J., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15, 8655-8660. [Link]

-

Ndubaku, C. O., et al. (2018). Discovery of GDC-0077 (Inavolisib), a Highly Selective, Orally Available, and Mutant-Specific PI3K

Inhibitor.[2] Journal of Medicinal Chemistry. [Link] -

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inavolisib - Wikipedia [en.wikipedia.org]

- 4. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Fluorinated Quinazolines from 6-Amino-2-bromo-3-fluorobenzonitrile: Application Notes and Protocols

Introduction: The Strategic Value of Fluorinated Quinazolines in Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological profiles. Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can improve metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3][4][5][6] This application note provides detailed protocols for the synthesis of fluorinated quinazolines, utilizing the versatile building block, 6-Amino-2-bromo-3-fluorobenzonitrile. This starting material offers multiple reaction handles for the construction of diverse quinazoline derivatives, making it a valuable tool for drug discovery and development professionals.

Synthetic Strategies: Leveraging Palladium and Copper Catalysis

Two primary synthetic pathways are presented for the synthesis of fluorinated quinazolines from 6-Amino-2-bromo-3-fluorobenzonitrile: a palladium-catalyzed intramolecular cyclization and a copper-catalyzed domino reaction. Both methods offer efficient routes to the desired products with distinct advantages in terms of substrate scope and reaction conditions.

Strategy 1: Palladium-Catalyzed Intramolecular Amination for the Synthesis of 4-Amino-8-fluoroquinazolines

This approach leverages the power of palladium-catalyzed C-N bond formation, a cornerstone of modern synthetic chemistry, to construct the quinazoline core.[7] The reaction proceeds via an initial amination of an external nitrogen source, followed by an intramolecular cyclization.

Reaction Workflow:

Caption: Palladium-catalyzed synthesis of 4-amino-8-fluoroquinazolines.

Mechanistic Rationale:

The reaction is initiated by the palladium-catalyzed coupling of the bromo-substituent of 6-Amino-2-bromo-3-fluorobenzonitrile with an amidine or guanidine. This is followed by a base-promoted intramolecular cyclization, where the amino group attacks the nitrile, leading to the formation of the quinazoline ring system. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.[8]

Detailed Protocol 1: Synthesis of 4-Amino-7-bromo-8-fluoroquinazoline

| Parameter | Condition | Rationale |

| Reactants | 6-Amino-2-bromo-3-fluorobenzonitrile (1.0 eq), Formamidine hydrochloride (1.2 eq) | Formamidine serves as the nitrogen source for the 4-amino group. |

| Catalyst | Pd(OAc)₂ (5 mol%) | A common and effective palladium precursor. |

| Ligand | Xantphos (10 mol%) | A bulky phosphine ligand that promotes C-N bond formation. |

| Base | Cs₂CO₃ (2.5 eq) | A strong, non-nucleophilic base to facilitate the reaction. |

| Solvent | Dioxane | A high-boiling point solvent suitable for palladium catalysis. |

| Temperature | 110 °C | Sufficient to drive the reaction to completion. |

| Time | 12-24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Procedure:

-

To a dry Schlenk tube, add 6-Amino-2-bromo-3-fluorobenzonitrile (1.0 mmol), formamidine hydrochloride (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.5 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add dry dioxane (5 mL) via syringe.

-

Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite, washing with ethyl acetate (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-Amino-7-bromo-8-fluoroquinazoline.

Strategy 2: Copper-Catalyzed Domino Synthesis of 2,4-Disubstituted-8-fluoroquinazolines

Copper-catalyzed reactions offer a cost-effective and often milder alternative to palladium-based systems for the synthesis of nitrogen-containing heterocycles.[2][9] This one-pot domino protocol allows for the efficient construction of 2,4-disubstituted quinazolines from three components.

Reaction Workflow:

Caption: Copper-catalyzed three-component synthesis of fluorinated quinazolines.

Mechanistic Rationale:

This reaction is believed to proceed through a cascade of events initiated by the copper-catalyzed coupling of an amine to the bromo-position of the starting material. The resulting intermediate then reacts with an aldehyde to form an iminium ion, which undergoes intramolecular cyclization with the nitrile group to form the quinazoline ring. An oxidant is often required to facilitate the final aromatization step.

Detailed Protocol 2: Synthesis of a 2-Aryl-4-alkylamino-8-fluoroquinazoline

| Parameter | Condition | Rationale |

| Reactants | 6-Amino-2-bromo-3-fluorobenzonitrile (1.0 eq), Primary Amine (1.2 eq), Aryl Aldehyde (1.5 eq) | Three-component reaction to build the quinazoline core. |

| Catalyst | CuI (10 mol%) | An inexpensive and effective copper catalyst. |

| Ligand | L-proline (20 mol%) | A readily available and effective ligand for copper catalysis. |

| Base | K₂CO₃ (2.0 eq) | A common inorganic base for copper-catalyzed reactions. |

| Oxidant | Air (or O₂) | A green and readily available oxidant. |

| Solvent | DMSO | A polar aprotic solvent suitable for copper catalysis. |

| Temperature | 120 °C | To ensure efficient reaction kinetics. |

| Time | 24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 6-Amino-2-bromo-3-fluorobenzonitrile (1.0 mmol), the desired primary amine (1.2 mmol), the aryl aldehyde (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add DMSO (5 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir under an air atmosphere for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-aryl-4-alkylamino-8-fluoroquinazoline.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of fluorinated quinazolines from the readily available starting material, 6-Amino-2-bromo-3-fluorobenzonitrile. Both the palladium- and copper-catalyzed routes offer high efficiency and adaptability, allowing for the generation of a diverse library of fluorinated quinazoline derivatives for further investigation in drug discovery programs. The strategic choice of catalyst and reaction conditions can be tailored to achieve the desired substitution patterns on the quinazoline core, enabling a systematic exploration of the structure-activity relationships of this important class of heterocyclic compounds.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Apollo Scientific. (n.d.).

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- MDPI. (n.d.).

- PubMed. (n.d.). The role of fluorine in medicinal chemistry.

- International Journal of Chemical Studies. (2024).

- NIH. (n.d.).

- RSC Publishing. (n.d.).

- NIH. (2013).

- MDPI. (n.d.).

- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.

- NIH. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.

- DSpace@MIT. (n.d.).

- NIH. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.

- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- ResearchGate. (n.d.). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.

- BenchChem. (n.d.).

- PubMed. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development.

- PubMed. (1975).

- ResearchGate. (2022). Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones.

Sources

- 1. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon-Carbon Bond Cleavage Using Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinone synthesis [organic-chemistry.org]

Application Note: Suzuki-Miyaura Coupling of 6-Amino-2-bromo-3-fluorobenzonitrile

Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 6-Amino-2-bromo-3-fluorobenzonitrile. This valuable building block is frequently utilized in medicinal chemistry and drug discovery programs for the synthesis of complex biaryl structures.[1][2] This guide delves into the mechanistic considerations, optimization of key reaction parameters, a detailed experimental protocol, and troubleshooting advice tailored to the unique electronic and steric challenges of this substrate.

Introduction and Strategic Considerations

6-Amino-2-bromo-3-fluorobenzonitrile is a highly functionalized aromatic ring, presenting a unique set of challenges and opportunities for synthetic chemists. The presence of three distinct functional groups—an amine, a halogen, and a nitrile—makes it a versatile scaffold for generating libraries of compounds. The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, prized for its functional group tolerance and the commercial availability of a vast array of boronic acid and ester coupling partners.[3][4]

However, the specific substitution pattern of this molecule requires careful consideration for successful cross-coupling:

-

Electronic Effects: The aryl bromide is substituted with both an electron-donating group (EDG) in the form of the ortho-amino group and two electron-withdrawing groups (EWGs), the cyano and fluoro substituents. While EWGs generally facilitate the rate-limiting oxidative addition step of the catalytic cycle, the strong donating effect of the amino group can counteract this, making the C-Br bond less electrophilic.[5][6]

-

Steric Hindrance: The amino group at the C6 position, ortho to the bromine at C2, provides significant steric bulk around the reaction center. This can hinder the approach of the bulky palladium catalyst, slowing the oxidative addition step.

-

Catalyst Inhibition: The lone pair of electrons on the amino group can potentially coordinate to the palladium center, acting as a catalyst poison and impeding the catalytic cycle.

Therefore, selecting a catalyst system that is both highly active and sterically tolerant is paramount for achieving high yields.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for rational protocol design and troubleshooting. The cycle consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) complex.[4]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[8][9][10]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Optimization of Reaction Parameters

Based on the challenges presented by the substrate, a systematic approach to selecting the reaction components is necessary.

Catalyst System: Palladium Precursor and Ligand

For sterically hindered and electronically challenging substrates, standard catalysts like Pd(PPh₃)₄ often give poor results.[11] Modern catalyst systems employing bulky, electron-rich phosphine ligands are required to enhance catalyst activity and stability.[12][13]

-

Palladium Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern precatalysts are often preferred. Buchwald-type precatalysts (e.g., SPhos-Pd-G3, XPhos-Pd-G3) are air-stable and efficiently generate the active monoligated Pd(0) species in situ, leading to more reliable results.[14][15]

-

Ligand Selection: The choice of ligand is critical. Bulky biaryl monophosphine ligands are highly effective.

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for Suzuki couplings.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Its significant steric bulk is particularly effective at promoting oxidative addition for hindered substrates.[12]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for difficult couplings.

-

Recommendation: An SPhos or XPhos-based Buchwald G3 precatalyst is the recommended starting point for this transformation.

Base Selection

The base plays a crucial role in activating the boronic acid to form the borate anion, which is necessary for transmetalation.[9][10] The choice of base can significantly impact reaction rate and yield.

-

Potassium Carbonate (K₂CO₃): A common, moderately strong base.

-

Potassium Phosphate (K₃PO₄): A non-nucleophilic, strong base often used in anhydrous or biphasic conditions. It is highly effective for challenging couplings.[16]

-

Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate reactions but is also more expensive.

Recommendation: Anhydrous potassium phosphate (K₃PO₄) is a robust and effective choice. If the reaction is sluggish, switching to cesium carbonate (Cs₂CO₃) may improve the outcome.

Solvent System

A polar, aprotic solvent is typically used, often in combination with water.

-

1,4-Dioxane or Tetrahydrofuran (THF): These are excellent solvents for dissolving the organic reagents and the palladium complex.

-

Water: A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the reactive borate species. A typical ratio is between 5:1 and 10:1 (organic solvent:water).

-

Toluene or n-Butanol: Can also be effective, particularly at higher temperatures.[16]

Recommendation: A mixture of 1,4-dioxane and water (e.g., 5:1 v/v) provides a good balance of solubility and reactivity.

Optimized Protocol and Data

The following table summarizes the recommended starting conditions for the Suzuki-Miyaura coupling of 6-Amino-2-bromo-3-fluorobenzonitrile.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 6-Amino-2-bromo-3-fluorobenzonitrile | Substrate (1.0 equiv) |

| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | Coupling partner (1.1 - 1.5 equiv) |

| Palladium Precatalyst | SPhos-Pd-G3 or XPhos-Pd-G3 | Air-stable, efficient generation of active Pd(0) for challenging substrates (1-3 mol%) |

| Base | K₃PO₄ (Potassium Phosphate) | Strong, non-nucleophilic base effective for difficult couplings (2.0 - 3.0 equiv) |

| Solvent System | 1,4-Dioxane / Water (5:1 to 10:1 v/v) | Good solubility for reagents; water aids in base dissolution and borate formation. |

| Temperature | 80 - 100 °C | Sufficient thermal energy to overcome activation barriers for oxidative addition and reductive elimination. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Detailed Experimental Protocol

This protocol outlines the general procedure for the coupling reaction. Reagent quantities should be calculated based on the starting amount of the aryl bromide.

Caption: Fig 2: General Experimental Workflow.

Procedure:

-

Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 6-Amino-2-bromo-3-fluorobenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[11]

-

Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration and solvent ratio (e.g., 0.1 M concentration in dioxane). The mixture should be sparged with an inert gas for 10-15 minutes.[7]

-

Catalyst Addition: Under a positive pressure of nitrogen or argon, quickly add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).

-

Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure biaryl product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure a rigorously inert atmosphere. Use a fresh bottle of precatalyst.2. Increase temperature in 10 °C increments.3. Use freshly purchased or purified reagents. |

| Protodeboronation | The boronic acid reacts with trace water/protons instead of transmetalating. | 1. Use the boronic acid pinacol (Bpin) ester instead of the free acid.2. Ensure the base is anhydrous.3. Use a less aqueous solvent system. |

| Aryl Bromide Homocoupling | Occurs when transmetalation is slow compared to a competing pathway. | 1. Increase the amount of boronic acid (to 1.5 equiv).2. Try a different, more active ligand (e.g., switch from SPhos to XPhos). |

| Starting Material Recovery | Reaction conditions are not forcing enough to overcome the activation energy. | 1. Switch to a stronger base (e.g., Cs₂CO₃).2. Increase catalyst loading (e.g., to 5 mol%).3. Increase the reaction temperature. |

References

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

-

Li, X. Aminative Suzuki–Miyaura coupling. [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC - NIH. [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [Link]

-

Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. [Link]

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - NIH. [Link]

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]

-

Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]

-

Suzuki Coupling - YouTube. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

The Suzuki Reaction - Myers, Chem 115. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

-

Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. [Link]

-

Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and... - ResearchGate. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... - ResearchGate. [Link]

-

What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

-

Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

-

Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. [Link]

-

Synthesis of Symmetrical Biaryl Compounds by Homocoupling Reaction - AMiner. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

-

Facile synthesis of 2-bromo-3-fluorobenzonitrile: an application and study of the halodeboronation of aryl boronic acids - PubMed. [Link]

-

Photo-redox Catalyzed C-S and C-C Bond Forming Cascade Cycliza- tion/Dearomatization of Biaryls - ChemRxiv. [Link]

-

Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed. [Link]

Sources

- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wwjmrd.com [wwjmrd.com]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. youtube.com [youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. quora.com [quora.com]

- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

Application Notes and Protocols: Facile Cyclization of 6-amino-2-bromo-3-fluorobenzonitrile to Bio-significant Quinazolin-4(3H)-ones

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of quinazolin-4(3H)-ones via the cyclization of 6-amino-2-bromo-3-fluorobenzonitrile. Quinazolin-4(3H)-ones are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, and data interpretation. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of the Quinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one nucleus is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring.[2] This structural motif is prevalent in a multitude of natural products and synthetic organic compounds, exhibiting a remarkable spectrum of pharmacological activities.[1][4] Marketed drugs such as afloqualone (a muscle relaxant) and idelalisib (an anticancer agent) feature this core structure, underscoring its therapeutic relevance.[1] The versatility of the quinazolinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties.[2][5]

The synthesis of quinazolin-4(3H)-ones from appropriately substituted anthranilonitriles (2-aminobenzonitriles) represents a robust and convergent strategy. The starting material, 6-amino-2-bromo-3-fluorobenzonitrile, is a strategically functionalized precursor. The amino group serves as the key nucleophile for the cyclization, while the nitrile group provides the carbon atom for the carbonyl of the resulting quinazolinone. The ortho-bromo and fluoro substituents offer opportunities for further diversification of the final product through cross-coupling reactions or nucleophilic aromatic substitution, making this a highly valuable synthetic intermediate in drug discovery programs.[6][7][8]

Mechanistic Insights: The Formic Acid-Mediated Cyclization

The conversion of 6-amino-2-bromo-3-fluorobenzonitrile to the corresponding quinazolin-4(3H)-one is typically achieved through a formic acid-mediated cyclization. This reaction proceeds through a plausible multi-step mechanism that highlights the dual role of formic acid as both a reagent and a catalyst.

Step 1: N-Formylation: The initial step involves the N-formylation of the primary amino group of the 6-amino-2-bromo-3-fluorobenzonitrile.[9] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of formic acid.

Step 2: Intramolecular Cyclization: The nitrile group is activated, likely through protonation by formic acid, rendering the carbon atom more electrophilic. The amide nitrogen of the formylated intermediate then acts as an intramolecular nucleophile, attacking the activated nitrile carbon to form a six-membered ring. This key cyclization step is a type of intramolecular amino-nitrile cyclization.[10]

Step 3: Tautomerization and Hydrolysis: The resulting imino intermediate undergoes tautomerization to a more stable enamine form. Subsequent hydrolysis of the enamine, facilitated by the aqueous acidic conditions, yields the final quinazolin-4(3H)-one product.

Visualizing the Reaction Pathway

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of Suzuki coupling with 6-Amino-2-bromo-3-fluorobenzonitrile

The following technical support guide is designed to address yield optimization for Suzuki-Miyaura coupling of 6-Amino-2-bromo-3-fluorobenzonitrile .

Topic: Improving Yield of 6-Amino-2-bromo-3-fluorobenzonitrile Coupling Document ID: TSC-2024-SUZ-06ABF Role: Senior Application Scientist

Substrate Analysis & Challenge Profile

Before optimizing, it is critical to understand why this specific substrate fails under standard conditions. The molecule 6-Amino-2-bromo-3-fluorobenzonitrile presents a "Perfect Storm" of steric and electronic challenges:

-

The "Sandwich" Effect (Steric Hindrance): The reactive center (C2-Br) is sterically crowded, sandwiched between a Nitrile (CN) at C1 and a Fluorine (F) at C3 . Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) often fail to undergo oxidative addition efficiently in this pocket.

-

Catalyst Poisoning (Coordination): The free Amino group (

) at C6 is a competent ligand. While it is not ortho to the bromide, it can still compete with phosphine ligands for the Palladium center, leading to catalyst deactivation (formation of inactive Pd-amine species). -

Electronic Activation vs. Instability: The electron-withdrawing groups (CN, F) activate the C-Br bond for oxidative addition, but they also make the ring susceptible to side reactions (e.g., nucleophilic aromatic substitution) and the nitrile susceptible to hydrolysis under harsh basic conditions.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion (< 20%)

Q: I am using Pd(dppf)Cl2 or Pd(PPh3)4 with Na2CO3, but the starting material remains unreacted. Increasing heat only causes decomposition. What is happening?

A: The "Sandwich" effect is preventing oxidative addition. Standard triphenylphosphine or bidentate ligands like dppf are often too small or lack the necessary electron density to force the Pd onto the hindered C2 position.

-

Solution: Switch to a Buchwald G3/G4 Precatalyst system.

-

Recommendation: XPhos Pd G4 or SPhos Pd G4 .

-

Why? These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition into hindered aryl halides. The "G4" precatalyst scaffold ensures rapid generation of the active Pd(0) species even at lower temperatures, outcompeting the free amine for the metal center.

-

Issue 2: Protodeboronation of the Coupling Partner

Q: The bromide is consumed, but I see the "reduced" version of my boronic acid (H-Ar) instead of the product. Why?

A: This is Protodeboronation , a common side reaction when the transmetallation step is slow due to steric hindrance at the bromide. The boronic acid degrades before it can couple.

-

Solution:

-

Base Switch: Switch from Carbonate (

) to Phosphate ( -

Water Control: Reduce water content. Move from 1:1 solvent/water to 4:1 or 10:1 .

-

Slow Addition: Add the boronic acid (or ester) in portions or via syringe pump to keep its concentration low relative to the active catalyst.

-

Issue 3: Nitrile Hydrolysis

Q: I am getting the coupled product, but the nitrile has converted to an amide (

A: This occurs due to high pH and high temperature (e.g., refluxing aqueous

-

Solution:

-

Lower Temperature: Use highly active catalysts (XPhos Pd G4) that work at 40–60°C instead of 100°C.

-

Anhydrous Conditions: Use CsF or anhydrous

in dry Dioxane or THF. This eliminates the water necessary for hydrolysis.

-

Optimized Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Challenging/Hindered coupling partners, high value substrates.

| Component | Reagent | Equivalents | Notes |

| Substrate | 6-Amino-2-bromo-3-fluorobenzonitrile | 1.0 equiv | |

| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equiv | Pinacol esters are more stable. |

| Catalyst | XPhos Pd G4 | 0.02 - 0.05 equiv | (2-5 mol%). Do not use Pd(PPh3)4. |

| Base | 3.0 equiv | Degassed. | |

| Solvent | THF or 1,4-Dioxane | [0.1 M] | Degassed. |

| Temperature | 40°C - 60°C | - | Monitor by LCMS. |

Step-by-Step:

-

Charge a reaction vial with the Aryl Bromide (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G4 (0.03 eq).

-

Seal and purge with Nitrogen/Argon (3 cycles).

-

Add degassed THF (or Dioxane) and degassed 0.5 M aqueous

via syringe. Ratio of Organic:Aqueous should be roughly 4:1. -

Stir vigorously at 40°C. Check LCMS after 2 hours.

-

If conversion is slow, increase temp to 60°C.

Method B: Anhydrous Protocol (Nitrile Protection)

Best for: Substrates where the Nitrile is hydrolyzing to Amide.

-

Solvent: Dry 1,4-Dioxane.

-

Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv) or anhydrous

. -

Catalyst: XPhos Pd G4 (3 mol%).[1]

-

Conditions: 80°C, strictly inert atmosphere.

Decision Logic & Troubleshooting Flowchart

The following diagram illustrates the logical pathway for troubleshooting low yields with this specific scaffold.

Caption: Decision tree for optimizing Suzuki coupling of sterically hindered aminobenzonitriles.

References

-

XPhos Pd G4 in Complex Couplings

- Title: Abiotic peptides as carriers of information for the encoding of small molecule library synthesis.

- Source:Journal of Organic Chemistry / PMC

- Relevance: Validates XPhos Pd G4 for coupling aryl bromides in the presence of free amines/peptides.

-

Buchwald Precatalyst Guide

- Title: G3 and G4 Buchwald Precatalysts: Representative Coupling Applic

- Source:Sigma-Aldrich Technical Guide

- Relevance: Confirms utility of G4 precatalysts for "sterically hindered" and "unstable boronic acid" substr

-

Sterically Hindered Substrates

-

Ortho-Haloaniline Coupling

- Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.

- Source:RSC Advances

- Relevance: Highlights the difficulty of coupling free-amine containing halides and suggests specialized catalysts (C

Sources

Preventing catalyst poisoning in reactions with free amino groups

Welcome to the Catalyst Protection & Optimization Center .

This guide addresses the technical challenge of catalyst poisoning by free amino groups (primary, secondary, and tertiary amines). In transition metal catalysis—particularly with Palladium (Pd), Platinum (Pt), and Rhodium (Rh)—nitrogen atoms act as strong Lewis bases. They competitively bind to the metal center, displacing labile ligands or blocking surface active sites required for turnover.

This guide is structured to provide diagnostic workflows, prevention protocols, and optimization data for both Heterogeneous Hydrogenation and Homogeneous Cross-Coupling .

Module 1: Diagnostic Hub

Is your reaction poisoned, or is it just slow?

Before altering your protocol, confirm the diagnosis. Catalyst poisoning by amines typically presents as a specific kinetic profile.

Symptom Checker

| Observation | Diagnosis | Probability of Amine Poisoning |

| Reaction never starts (0% conversion) | Induction Failure. The amine bound to the metal before the catalytic cycle could begin. | High |

| Rapid start, then stalls (~20-40% conversion) | Product Inhibition. The product amine is more basic/coordinating than the starting material (common in nitro reduction or nitrile hydrogenation). | Very High |

| Linear but slow rate | Low Turnover Frequency (TOF). Likely steric hindrance or low temperature, not necessarily poisoning. | Low |

| Black precipitate forms (Homogeneous) | Pd Aggregation. The ligand has dissociated, often displaced by the amine, leading to "Pd black" formation. | High |

Decision Tree: Troubleshooting Workflow

Figure 1: Diagnostic logic flow for identifying and treating amine-induced catalyst deactivation.

Module 2: Heterogeneous Hydrogenation Protocols

Focus: Surface Chemistry & Acid Additives

In heterogeneous systems (e.g., Pd/C), the amine nitrogen lone pair binds to the metal surface more strongly than the alkene or nitro group, blocking H₂ adsorption.

Protocol A: The Acid Scavenger Method

Principle: Protonating the amine converts it into an ammonium salt (

Critical Warning: Do NOT use Hydrochloric Acid (HCl). Chloride ions (

Recommended Acids:

-

Methanesulfonic Acid (MSA): Liquid, easy to handle, highly soluble in MeOH/EtOH.

-

Tetrafluoroboric Acid (HBF₄): Non-coordinating anion.

-

Acetic Acid (AcOH): Weaker, often used as a co-solvent, but may not fully protonate basic amines.

Step-by-Step Procedure:

-

Stoichiometry: Calculate 1.05 to 1.1 equivalents of acid relative to the basic nitrogen count.

-

Pre-mixing: Dissolve the substrate in the reaction solvent (MeOH is standard). Add the acid before adding the catalyst.

-

Catalyst Addition: Add Pd/C (5-10 wt%) under inert atmosphere (N₂/Ar).

-

Hydrogenation: Introduce H₂.

-

Workup: After filtration of the catalyst, the product will be in the filtrate as the ammonium salt. Neutralize with aqueous NaHCO₃ or NaOH during extraction to recover the free amine.

Protocol B: Pearlman’s Catalyst (Pd(OH)₂/C)

Context: When acid sensitive groups (acetals, silyl ethers) are present, you cannot use strong acids. Pearlman's catalyst is the industry standard alternative.

Mechanism: Unlike standard Pd/C, Pearlman's catalyst consists of a core-shell structure (C/PdO/OH/H₂O).[1][2] The surface hydroxyls and hydration layer prevent the tight binding of amines while facilitating hydrogen transfer [1].

Usage Guide:

-

Solvent: Methanol or Ethanol (hydroxyls aid the mechanism).

-

Loading: Typically 10-20 wt% loading (wet basis).

-

Activation: Often requires no pre-activation, but some protocols suggest a brief purge to reduce Pd(II) to Pd(0) in situ.

Module 3: Homogeneous Coupling (Buchwald-Hartwig/Suzuki)

Focus: Ligand Selection & "Off-Cycle" Trap Prevention[3]

In homogeneous catalysis, free amines (especially primary amines) displace phosphine ligands, forming stable, inactive bis-amine complexes (

The Solution: Bulky Biaryl Phosphines

You must use ligands with high steric demand (Cone angle > 160°) to physically prevent the coordination of multiple amine molecules.

Catalyst Compatibility Matrix

| Substrate Class | Recommended Ligand | Commercial Catalyst | Why? |

| Primary Amines | BrettPhos | Pd(BrettPhos) G3/G4 | Prevents formation of stable bis-amine Pd complexes. |

| Secondary Amines | RuPhos | Pd(RuPhos) G3/G4 | Optimized for steric bulk; prevents |

| Hindered Substrates | XPhos | Pd(XPhos) G3/G4 | General purpose; high turnover for aryl chlorides. |

| Base-Sensitive | tBuBrettPhos | Pd(tBuBrettPhos) G3 | Allows use of weaker bases (K₂CO₃) instead of NaOtBu. |

Visualizing the "Off-Cycle" Trap

Figure 2: The "Off-Cycle" trap where small ligands allow the amine to sequester the Palladium. Bulky ligands (BrettPhos) block the path to the Red Trap.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use HCl to protonate my amine during hydrogenation?

A: No. While HCl will protonate the amine, the Chloride ion (

Q2: I am doing a Suzuki coupling on a substrate with a free amine. The yield is low.[4] Why? A: The free amine is likely coordinating to the Pd, displacing your phosphine ligand.

-

Fix 1: Protect the amine (Boc/Cbz).

-

Fix 2: Switch to a bulky Buchwald ligand (XPhos or SPhos) which binds Pd tightly and resists displacement by the amine [3].

Q3: Does increasing temperature help with amine poisoning? A: It is a double-edged sword.

-

Thermodynamics: Higher T favors desorption of the amine (good).

-

Kinetics: Higher T accelerates catalyst decomposition/aggregation (bad).

-

Recommendation: Try increasing Hydrogen pressure (50-100 psi) before increasing temperature. High H₂ pressure competes more effectively for surface sites.

Q4: What is the "Iodide Effect" in amine couplings?

A: If you use Aryl Iodides, the released Iodide ion (

-

Fix: Switch to Aryl Bromides or use a solvent that sequesters iodide (e.g., mixtures with polar co-solvents) or add a scavenger, though switching the halide is usually more effective [4].

References

-

The Fine Structure of Pearlman’s Catalyst. Royal Society of Chemistry Advances, 2011.

-

Catalyst Poisoning by Halides and Amines. Organic Process Research & Development, 2005.

-

Buchwald-Hartwig Amination: Ligand Effects. Chemical Reviews, 2011.

-

Inhibitory Effects of Halide Ions in Pd-Catalyzed Reactions. Journal of the American Chemical Society, 2008.

Sources

- 1. The fine structure of Pearlman's catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

Purification methods for polar fluorinated benzonitrile intermediates

Technical Support Center: Purification of Polar Fluorinated Benzonitrile Intermediates

Ticket ID: FBN-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation & Purity Profiles for Fluorinated Benzonitriles

Executive Summary: The "Fluorous" Paradox

Welcome to the technical support hub. You are likely here because your fluorinated benzonitrile intermediate is behaving unpredictably. These molecules occupy a unique physicochemical niche: the nitrile group confers high polarity and dipole moment, while the fluorine atoms introduce lipophilicity and "fluorous" character (low polarizability, hydrophobicity).

This duality often leads to two main failure modes during purification:

-

"Oiling Out" during crystallization: The compound refuses to form a lattice due to low intermolecular cohesive forces.

-

Co-elution in chromatography: Standard C18 or Silica phases fail to discriminate between the fluorinated product and its non-fluorinated protio-impurities.

The following guide synthesizes our field data into actionable protocols.

Module A: Chromatography Troubleshooting

User Question: I cannot separate my 2,4-difluorobenzonitrile product from the mono-fluoro impurity using standard silica flash chromatography. The spots overlap on TLC.

Technical Diagnosis: Standard normal-phase silica relies on hydrogen bonding and dipole interactions. Fluorine is highly electronegative but does not hydrogen bond effectively. Therefore, the "stickiness" of the mono-fluoro vs. di-fluoro analogs on silica is often identical.

Solution Protocol: The "Orthogonal Selectivity" Approach

You must exploit the shape selectivity and pi-pi interactions rather than just polarity.

-

Option 1: Switch to Pentafluorophenyl (PFP) Phases

-

Mechanism: PFP columns use a "fluorine-fluorine" retention mechanism. The electron-deficient ring of the PFP stationary phase interacts strongly with the electron-rich nitrile and the specific substitution pattern of your fluorinated ring.

-

Protocol: Use a Methanol/Water gradient. Acetonitrile can sometimes suppress the pi-pi interactions essential for this separation.

-

-

Option 2: Silver Nitrate Impregnated Silica (Argentation Chromatography)

-

Applicability: Highly effective if your impurity profile includes de-halogenated byproducts or isomers with different pi-cloud densities.

-

Method: Mix silica gel with 10% w/w AgNO₃ solution, dry in the dark, and pack. The Ag+ ions coordinate with the nitrile nitrogen and the pi-system, amplifying subtle electronic differences caused by the fluorine atoms.

-

Data Table 1: Mobile Phase Recommendations for Fluorinated Benzonitriles

| Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier | Why it works |

| C18 (Standard) | Water | Methanol | 0.1% Formic Acid | Methanol provides better selectivity for F-compounds than ACN due to H-bonding capabilities with the nitrile. |

| PFP (Fluoro) | Water | Acetonitrile | None | Exploits pi-pi and F-F interactions; resolves structural isomers (e.g., 2,4-F vs 2,6-F). |

| Silica (Normal) | Heptane | EtOAc | None | Standard, but often fails for close eluters. Replace Heptane with Toluene to increase pi-interaction. |

Module B: Crystallization & Solid State Engineering

User Question: My product separates as a yellow oil at the bottom of the flask during recrystallization and won't solidify, even on ice.

Technical Diagnosis: This is the classic "Oiling Out" phenomenon. Fluorinated benzonitriles often have low melting points. If the boiling point of your solvent is higher than the melting point of your solid, or if the impurity profile disrupts the crystal lattice, you get a liquid-liquid phase separation (oil) instead of solid-liquid (crystal).

Step-by-Step Protocol: The "Pump-and-Seed" Method

-

Solvent Choice: Avoid high-boiling solvents like water or heptane initially. Use a Toluene/Pentane or DCM/Hexanes system. Toluene is excellent because it interacts with the aromatic ring (pi-stacking) to stabilize the lattice.

-

The Procedure:

-

Dissolve crude oil in the minimum amount of warm Toluene (35-40°C). Do not boil.

-

Add Pentane dropwise until the solution turns slightly turbid.

-

CRITICAL STEP: Add a "seed" crystal. If you lack one, dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form micro-crystals, and re-insert.

-

Slowly cool to room temperature with vigorous stirring. The stirring prevents the oil droplets from coalescing, forcing them to collide with seed crystals.

-

Visual Workflow: Crystallization Decision Matrix

Figure 1: Decision matrix for selecting purification method based on physical state and impurity profile.

Module C: Impurity Management (The "Hidden" Contaminants)

User Question: I have a persistent 5% impurity that shows up in NMR but not on UV. It seems to be the benzamide.

Technical Diagnosis: Nitriles are prone to hydrolysis, forming primary amides (R-CONH₂). This often happens if you use strong acids/bases during workup or if the silica gel is too acidic. Benzamides are often UV-active, but their response factors differ from nitriles.

Removal Protocol: The "pH Swing" Wash Amides are significantly more soluble in aqueous acid (protonation of oxygen/nitrogen) or very polar organic media than the parent fluorinated nitrile.

-

Dissolve the crude mixture in Ethyl Acetate.

-

Wash 1: 1M HCl (Cold). This removes basic amines and some amides.

-

Wash 2: Saturated NaHCO₃.

-

Wash 3 (The Secret Weapon): 10% LiCl solution.[1] The high ionic strength forces the organic nitrile into the organic phase while "salting out" the more polar amide into the aqueous phase.

-

Dry: Use Na₂SO₄, not MgSO₄ (Lewis acidic Mg can coordinate to the nitrile and cause losses).

Module D: Volatility & Sublimation Warning

Critical Alert: Fluorinated benzonitriles (especially di- and tri-fluoro derivatives) have surprisingly high vapor pressures.

-

Risk: Leaving the compound on a high-vacuum pump (0.1 mmHg) overnight can result in the disappearance of your product into the trap.

-

Mitigation:

-

Do not dry under high vacuum for >1 hour.

-

Use a rotary evaporator with a water bath at <30°C.

-

If you suspect sublimation, check the "cold finger" of your sublimation apparatus or the bump trap; you may find pure crystals there (unintentional purification by sublimation).

-

References

-

BenchChem Technical Support. (2025).[2][3][4] Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. Retrieved from

-

Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 1-17. Retrieved from

-

Sielc Technologies. (2010). HPLC Separation of Benzonitrile and Polar Aromatics. Retrieved from

-

Biotage. (2023). Reversed-phase flash chromatography solvent selection: Methanol vs Acetonitrile. Retrieved from

-

Gallegos, D. C. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles. UTRGV ScholarWorks. Retrieved from

Sources

Troubleshooting low conversion in Pd-catalyzed amination of electron-deficient aryls

Ticket Status: OPEN Topic: Troubleshooting Low Conversion in Buchwald-Hartwig Amination (Electron-Deficient Substrates) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Diagnostic Triage

The Problem: You are attempting to couple an amine with an electron-deficient aryl halide (e.g., chloropyridine, nitrophenyl halide, pyrimidine). The Symptom: The reaction stalls at low conversion (<50%), or the catalyst precipitates (Pd black) prematurely.

Immediate Action Required: Before adjusting the chemistry, perform this 3-point "Red Flag" check. 80% of failures in this specific subclass originate here.

| Checkpoint | The "Silent Killer" | Why it matters for this chemistry |

| 1. Lewis Basic Sites | Substrate Inhibition | Electron-deficient rings (pyridines, pyrimidines) often contain nitrogen atoms that bind Pd(II) tighter than the phosphine ligand, creating a catalytic "dead end" (poisoning). |

| 2. The Base | Substrate Decomposition | Electron-deficient aryls are prone to nucleophilic attack ( |

| 3. Oxygen | Ligand Oxidation | Electron-rich ligands (required for this chemistry) are air-sensitive. If the reaction solution is not strictly anaerobic, the ligand oxidizes, and Pd precipitates. |

Troubleshooting Logic & Decision Matrix

Use this logic flow to identify the specific failure mode of your experiment.

Figure 1: Diagnostic flowchart for identifying the root cause of reaction failure in Pd-catalyzed amination.

Technical Deep Dives (FAQs)

Q1: Why does my pyridine/pyrimidine substrate stop converting after 20%?

Diagnosis: Catalyst Poisoning (The "Resting State" Trap). Mechanism: In standard Buchwald-Hartwig couplings, the rate-limiting step is often Oxidative Addition (OA). However, for electron-deficient heterocycles, OA is fast. The problem is the Nitrogen atom on the ring.

-

The pyridine nitrogen binds to the Pd(II) center, displacing the amine or preventing Reductive Elimination.

-

This forms a stable, off-cycle

-N complex (Pd-N_heterocycle) rather than the active cycle. -

Result: The catalyst is "parked" in an inactive state.

The Fix:

-

Ligand Strategy: You must use a bulky biaryl phosphine ligand. The steric bulk prevents the pyridine nitrogen from binding to the Pd center (steric crowding) while still allowing the smaller amine to enter.

-

Recommended Ligands: BrettPhos or

BuBrettPhos (for primary amines), RuPhos (for secondary amines). -

Precatalysts: Do not use Pd(OAc)

+ Ligand. The induction period allows poisoning to happen immediately. Use G3 or G4 precatalysts (e.g., BrettPhos Pd G4) to generate the active species immediately.

Q2: I see the "reduced" starting material (Ar-H) instead of the product.

Diagnosis: Hydrodehalogenation.[1][2]

Mechanism:

This occurs when Reductive Elimination (RE) is slower than

-

Electron-deficient aryls pull electron density away from the Pd center, making the metal more electrophilic.

-

While this speeds up Oxidative Addition, it can stabilize the Pd(II) intermediate, making RE difficult.

-

If RE is slow, the complex finds an alternative path:

-hydride elimination from the amine (or solvent), leading to the reduced arene (Ar-H).

The Fix:

-

Speed up RE: Use a ligand with a larger "bite" or bulk that forces the product off the metal. BrettPhos is exceptional here.

-

Solvent: Avoid protic solvents if possible. Switch to anhydrous 1,4-Dioxane or Toluene .

Q3: My reaction turns into black tar immediately.

Diagnosis: Base Sensitivity (

The Fix:

-

Switch to Weak Bases:

-

K

PO -

Cs

CO -

NaOTMS (Sodium Trimethylsilanolate): A "Goldilocks" base—stronger than carbonate but non-nucleophilic and soluble in organic solvents.

-

Experimental Protocols

Protocol A: The "Weak Base" Screen (For Sensitive Substrates)

Use this when NaOtBu causes decomposition.

Materials:

-

Catalyst: XPhos Pd G4 or RuPhos Pd G4 (0.02 mmol)

-

Base: K

PO -

Solvent: 1,4-Dioxane (anhydrous)

-

Temperature: 80–100 °C

Step-by-Step:

-

In Glovebox: Weigh aryl halide (1.0 equiv), amine (1.2 equiv), Base (1.4 equiv), and Precatalyst (2–5 mol%) into a reaction vial equipped with a stir bar.

-

Add anhydrous 1,4-Dioxane (concentration 0.1 M to 0.2 M).

-

Seal the vial tightly.

-

Heat to 80 °C for 4 hours.